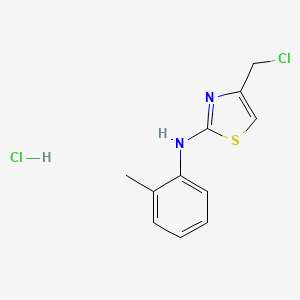
4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure would consist of a five-membered thiazole ring substituted at the 4-position with a chloromethyl group and at the nitrogen with a 2-methylphenyl group. The exact 3D conformation would depend on the specific stereochemistry at these substitution sites .Chemical Reactions Analysis
Thiazoles are aromatic and relatively stable. They can undergo electrophilic substitution reactions at the carbon positions. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, we can predict that it would be a solid under normal conditions, and its solubility would depend on the polarity of the solvent .科学的研究の応用
Synthesis and Characterization
Research into compounds similar to 4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride has led to the synthesis of various thiazole derivatives, demonstrating their utility in the development of novel chemical entities. For example, investigations into non-covalent interactions in thioureas derived from chloromethyl compounds have facilitated the synthesis and characterization of new compounds, highlighting their potential in materials science and molecular engineering (Zhang et al., 2018). Similarly, the creation of novel half-cut cruciform molecules through the manipulation of thiazole derivatives showcases their application in creating security inks and materials with unique optical properties (Lu & Xia, 2016).
Medicinal Chemistry
Thiazole and its derivatives have been explored for their antimicrobial and cytotoxic activities, indicating their potential in drug discovery and development. For instance, research into novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating thiazole motifs, has shown promising antibacterial and cytotoxic properties (Noolvi et al., 2014). This research area continues to expand, with studies on bifunctional analogs of pharmacodynamically active substances, demonstrating the versatility of thiazole derivatives in the synthesis of compounds with potential pharmacological applications (Hager & Liu, 1953).
Corrosion Inhibition
Thiazole derivatives have been investigated for their application in corrosion inhibition, especially in the protection of metals against corrosion. Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives have predicted their effectiveness as corrosion inhibitors, providing insights into their interactions with metal surfaces and their potential in industrial applications (Kaya et al., 2016).
Molecular Engineering
The use of thiazole derivatives in molecular engineering is highlighted by their role in the synthesis of diverse chemical libraries through alkylation and ring closure reactions. Such research underscores the utility of thiazole compounds in generating structurally diverse molecules, contributing to the development of novel materials and chemical entities (Roman, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-8-4-2-3-5-10(8)14-11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZTDNABMQCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)
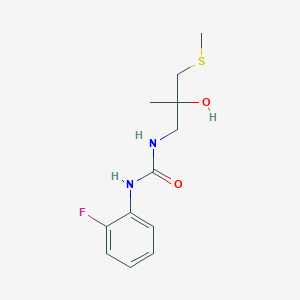
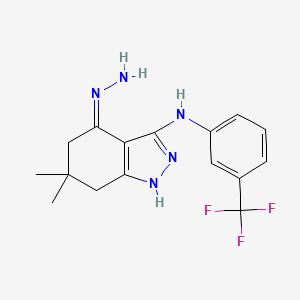
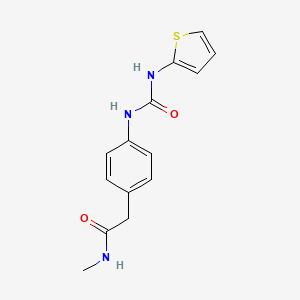
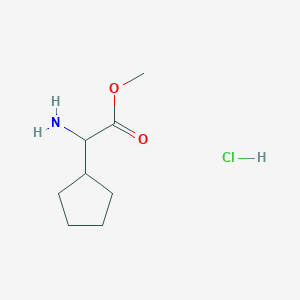

![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2749136.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)

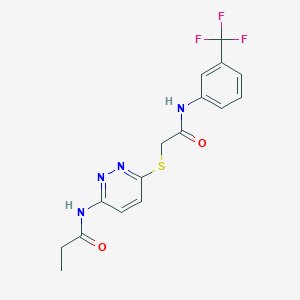
![1-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749141.png)